
2,2'-Sulfanediylbis(3-nitrothiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfanediylbis(3-nitrothiophene) is an organic compound with the molecular formula C8H4N2O4S3 It consists of two thiophene rings connected by a sulfur atom, with each ring bearing a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediylbis(3-nitrothiophene) typically involves the reaction of 3-nitrothiophene with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate sulfenyl chloride, which subsequently reacts with another molecule of 3-nitrothiophene to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for 2,2’-Sulfanediylbis(3-nitrothiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Sulfanediylbis(3-nitrothiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives of the thiophene rings.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2,2’-Sulfanediylbis(3-nitrothiophene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2,2’-Sulfanediylbis(3-nitrothiophene) and its derivatives involves interactions with various molecular targets. For instance, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfur atom in the compound can also form bonds with metal ions, influencing its activity in biological systems .
Comparaison Avec Des Composés Similaires
- 2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol
- 2,2’-Oxybis(benzene-1,4-diylsulfanediyl)diethanol
- 2,2’-Sulfanediylbis(benzene-1,4-diylsulfanediyl)diethanol
Comparison: Compared to these similar compounds, 2,2’-Sulfanediylbis(3-nitrothiophene) is unique due to the presence of nitro groups on the thiophene rings. This structural feature imparts distinct electronic properties and reactivity, making it suitable for specific applications in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
79929-20-7 |
|---|---|
Formule moléculaire |
C8H4N2O4S3 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
3-nitro-2-(3-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)5-1-3-15-7(5)17-8-6(10(13)14)2-4-16-8/h1-4H |
Clé InChI |
MFRCXZWQGBQBNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1[N+](=O)[O-])SC2=C(C=CS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


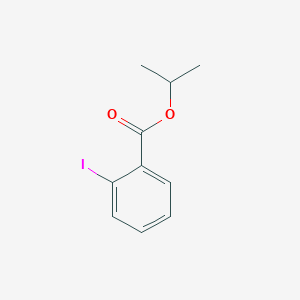

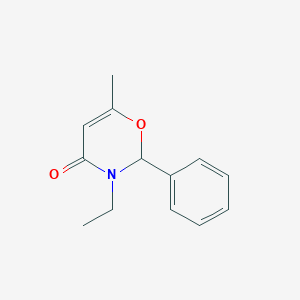
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
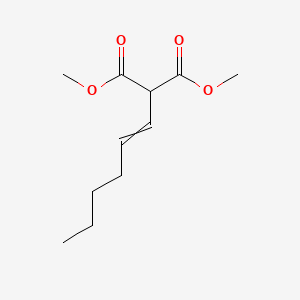
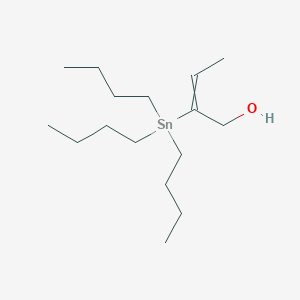
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
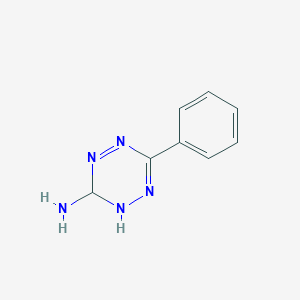
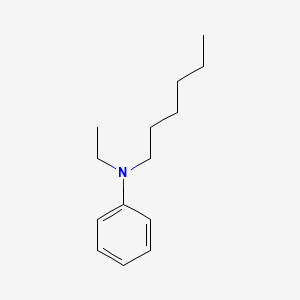
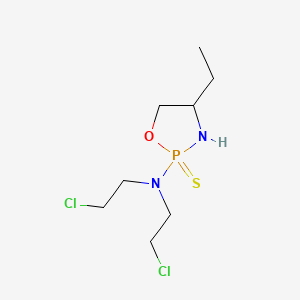
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
